molecular formula C9H5F2NO4 B1412886 3,4-Difluoro-5-nitrocinnamic acid CAS No. 1807334-99-1

3,4-Difluoro-5-nitrocinnamic acid

Cat. No.: B1412886
CAS No.: 1807334-99-1
M. Wt: 229.14 g/mol
InChI Key: DVPJSCMSOZBGOV-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrocinnamic acid is a useful research compound. Its molecular formula is C9H5F2NO4 and its molecular weight is 229.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

Cinnamic acid derivatives, including 3,4-Difluoro-5-nitrocinnamic acid, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains. Studies indicate that modifications in the structure, such as the introduction of halogens (like fluorine), can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has demonstrated that certain cinnamic acid derivatives possess cytotoxic effects on cancer cell lines. The presence of nitro and fluoro groups in this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antitubercular Activity : Similar compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. The structural features of this compound suggest it could serve as a lead compound for developing new antitubercular agents .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several cinnamic acid derivatives, including this compound. The results indicated significant activity against Escherichia coli and Staphylococcus aureus, suggesting that the fluoro and nitro substitutions play a crucial role in enhancing antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Difluoro-5-nitrocinnamic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nitration of a difluorocinnamic acid precursor. For example, nitration at the 5-position can be achieved using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm structural integrity via 1H^{1}\text{H} and 19F^{19}\text{F} NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (δ ~6.8–7.5 ppm for aromatic protons, δ ~6.3 ppm for the α,β-unsaturated proton) and 19F^{19}\text{F} NMR (δ ~-110 to -120 ppm for ortho/meta fluorines) to confirm substitution patterns.
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion confirmation (expected [M-H]⁻ at m/z 242).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water for 15+ minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents. Fire hazards require dry powder extinguishers (not water) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalytic reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect enhances electrophilicity at the nitro group, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the 3,4-difluoro substituents can be quantified via DFT calculations (e.g., bond angle distortions >5° compared to non-fluorinated analogs). Experimental validation includes kinetic studies using UV-Vis spectroscopy to track reaction rates .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for nitro-fluorinated cinnamic acids?

  • Methodological Answer : Use high-field NMR (≥400 MHz) with 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear coupling analysis to distinguish overlapping signals. For example, coupling constants (JHFJ_{HF}) >20 Hz indicate para-fluorine interactions, while <10 Hz suggest meta positions. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC. Nitro groups are prone to reduction at pH >10.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store samples at -20°C in amber vials to prevent photodegradation .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs). The LUMO energy (~-2.5 eV) correlates with electrophilicity, guiding predictions for regioselective reactions (e.g., Michael additions). Validate with experimental Hammett substituent constants (σₚ for -NO₂ ≈ +1.27) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reaction yields for this compound?

  • Methodological Answer : Potential causes include:

  • Impurity Profiles : Use DSC (differential scanning calorimetry) to detect eutectic mixtures.
  • Synthetic Variability : Compare reaction conditions (e.g., nitration time, solvent purity). For example, extended nitration (>4 hours) may yield nitro-byproducts, reducing purity .
  • Analytical Calibration : Cross-check melting points with certified standards (e.g., NIST reference materials) .

Properties

CAS No.

1807334-99-1

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(9(6)11)12(15)16/h1-4H,(H,13,14)

InChI Key

DVPJSCMSOZBGOV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=CC(=O)O

Origin of Product

United States

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